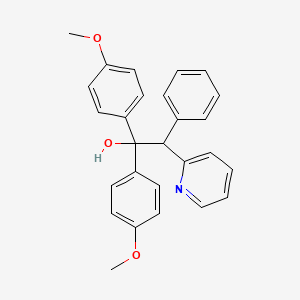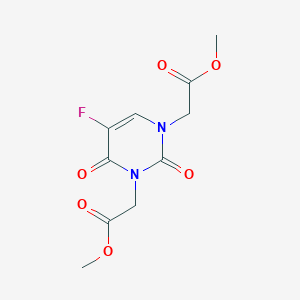
Dimethyl 2,2'-(5-fluoro-2,4-dioxopyrimidine-1,3(2H,4H)-diyl)diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2,2’-(5-fluoro-2,4-dioxopyrimidine-1,3(2H,4H)-diyl)diacetate is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluorine atom and two ester groups attached to a pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,2’-(5-fluoro-2,4-dioxopyrimidine-1,3(2H,4H)-diyl)diacetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluorouracil and dimethyl malonate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide).
Esterification: The esterification reaction is facilitated by the presence of a catalyst, leading to the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of Dimethyl 2,2’-(5-fluoro-2,4-dioxopyrimidine-1,3(2H,4H)-diyl)diacetate may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2,2’-(5-fluoro-2,4-dioxopyrimidine-1,3(2H,4H)-diyl)diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and amines can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Dimethyl 2,2’-(5-fluoro-2,4-dioxopyrimidine-1,3(2H,4H)-diyl)diacetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer and antiviral properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Dimethyl 2,2’-(5-fluoro-2,4-dioxopyrimidine-1,3(2H,4H)-diyl)diacetate involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, while the ester groups facilitate its cellular uptake. The compound may inhibit key enzymes or interfere with nucleic acid synthesis, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluorouracil: A well-known pyrimidine derivative with anticancer properties.
Dimethyl Malonate: A common ester used in organic synthesis.
Pyrimidine Derivatives: Various other pyrimidine-based compounds with diverse biological activities.
Uniqueness
Dimethyl 2,2’-(5-fluoro-2,4-dioxopyrimidine-1,3(2H,4H)-diyl)diacetate is unique due to its specific structural features, such as the presence of a fluorine atom and two ester groups. These features contribute to its distinct chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
57610-17-0 |
|---|---|
Formule moléculaire |
C10H11FN2O6 |
Poids moléculaire |
274.20 g/mol |
Nom IUPAC |
methyl 2-[5-fluoro-3-(2-methoxy-2-oxoethyl)-2,4-dioxopyrimidin-1-yl]acetate |
InChI |
InChI=1S/C10H11FN2O6/c1-18-7(14)4-12-3-6(11)9(16)13(10(12)17)5-8(15)19-2/h3H,4-5H2,1-2H3 |
Clé InChI |
WFPBAJUAUZDXOU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CN1C=C(C(=O)N(C1=O)CC(=O)OC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


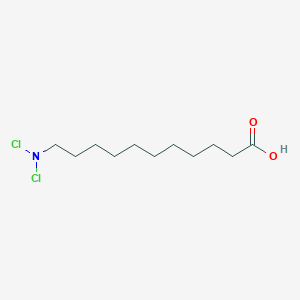

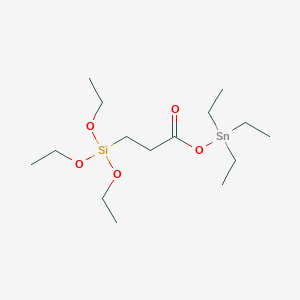
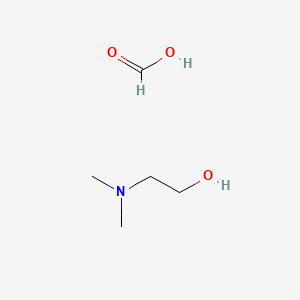

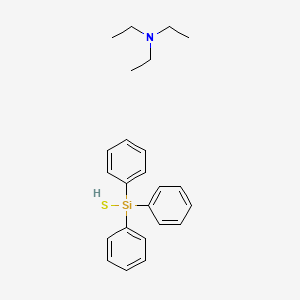

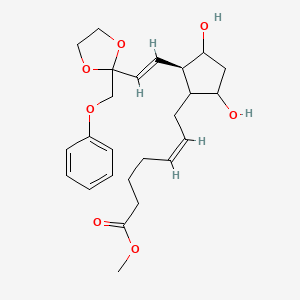
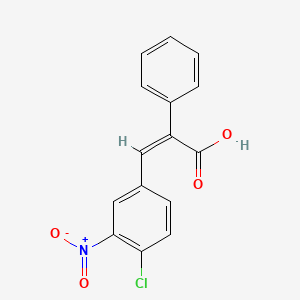
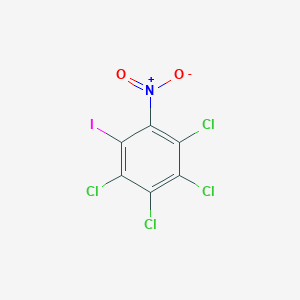
![1-[(7,7-Dichloro-3-methylhepta-2,6-dien-1-YL)oxy]-4-ethylbenzene](/img/structure/B14622927.png)
![4-[(Ethylamino)methylidene]-5-[(methanesulfinyl)methyl]-2-methylpyridin-3(4H)-one](/img/structure/B14622933.png)

